creatine citrate

Description

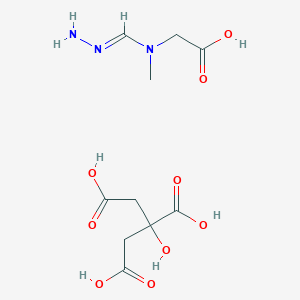

Structure

2D Structure

Properties

IUPAC Name |

2-[[(E)-hydrazinylidenemethyl]-methylamino]acetic acid;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.C4H9N3O2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-7(3-6-5)2-4(8)9/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3H,2,5H2,1H3,(H,8,9)/b;6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPIQUDZZOHWFC-GNRCENTLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C=NN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC(=O)O)/C=N/N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Formulation Science of Creatine Citrate

Endogenous Creatine (B1669601) Biosynthesis Pathways

Creatine is a naturally occurring amino acid derivative synthesized endogenously in the human body. This biosynthesis is a multi-step enzymatic process involving specific organs.

Enzymatic Catalysis (L-Arginine:Glycine (B1666218) Amidinotransferase [AGAT] and Guanidinoacetate N-Methyltransferase [GAMT]) in Creatine Formation

The endogenous synthesis of creatine involves two key enzymes: L-Arginine:Glycine Amidinotransferase (AGAT) and Guanidinoacetate N-Methyltransferase (GAMT). The first step is catalyzed by AGAT (EC:2.1.4.1), which mediates the reaction between glycine and arginine to produce guanidinoacetate (GAA) and ornithine. wikipedia.orgfrontiersin.orgphysiology.org This amidino group transfer is considered the regulated step in creatine biosynthesis. physiology.org Subsequently, GAMT (EC:2.1.1.2) catalyzes the methylation of GAA to form creatine, utilizing S-adenosyl methionine (SAM) as the methyl donor. wikipedia.orgfrontiersin.orgphysiology.org This reaction also produces S-adenosylhomocysteine (SAH). physiology.org

Inter-organ and Cellular Sites of Creatine Synthesis

The biosynthesis of creatine is an inter-organ process. The first enzymatic step, catalyzed by AGAT, primarily occurs in the kidneys and pancreas. frontiersin.orgprotealpes.comdynamed.com Guanidinoacetate (GAA) produced in the kidneys is then released into the circulation and transported to the liver. physiology.orgresearchgate.net The second step, catalyzed by GAMT, predominantly takes place in the liver, where GAA is methylated to creatine. frontiersin.orgprotealpes.comdynamed.com While the liver and kidneys are considered the primary sites, the pancreas also expresses both AGAT and GAMT, contributing a smaller but significant amount to total creatine production. frontiersin.orgprotealpes.com The brain also possesses its own AGAT and GAMT enzymes, enabling autonomous creatine synthesis within certain cell types, such as oligodendrocytes. plos.orgmdpi.com This local production in the brain may not be solely dependent on synthesis in other organs or dietary intake. mdpi.com

Exogenous Formulation of Creatine Citrate (B86180)

Creatine citrate is a commercially available form of creatine, formulated by combining creatine with citric acid. This formulation aims to modify certain properties compared to creatine monohydrate, such as solubility. smu.edumdpi.com

Molecular Bonding of Creatine with Citric Acid

This compound is a compound where creatine molecules are bonded with citric acid. mdpi.com This typically involves the formation of a salt, as creatine is a weak base and can form salts with strong acids through the protonation of its guanidine (B92328) moiety. nih.govaesan.gob.es Citric acid, a tricarboxylic acid, can interact with creatine through ionic bonds and hydrogen bonding. chemrxiv.org In a 1:1 creatine:citric acid cocrystal, for instance, creatine has been observed in its zwitterionic form, while citric acid is present as a neutral molecule, with a hydrogen-bonding network facilitating the crystal structure. smu.educhemrxiv.org

Stoichiometric Ratios in this compound Formulations (e.g., 1:1, 2:1, 3:1)

This compound formulations can exist in different stoichiometric ratios of creatine to citric acid. Common ratios include 1:1, 2:1 (dithis compound), and 3:1 (trithis compound). mdpi.comaesan.gob.esgoogle.com These ratios indicate the molar proportion of creatine molecules bound to each citric acid molecule. For example, trithis compound is described as a complex of this compound with two additional creatine moieties, resulting in a 3:1 ratio of creatine to citrate. nih.gov The specific ratio can influence the properties of the resulting compound, such as solubility and the percentage of creatine by weight in the formulation. A 1:1 this compound formulation has been reported to have approximately 40% creatine by weight. maxinutrition.combris.ac.uk Dithis compound (2:1) has a higher creatine content. nih.gov

Mechanosynthesis and Cocrystallization of Creatine with Citric Acid

Mechanosynthesis, particularly through milling, has emerged as a method for preparing this compound formulations, including coamorphous solids and cocrystals. smu.educhemrxiv.orgautm.net Milling of anhydrous creatine and anhydrous citric acid can yield a coamorphous formulation (a-CCA). smu.educhemrxiv.org This coamorphous solid can then transform into a 1:1 cocrystalline formulation (c-CCA) upon exposure to humid air. smu.educhemrxiv.org Alternatively, milling creatine and citric acid with at least one reactant in monohydrate form can directly result in the mechanosynthesis of the cocrystal. smu.educhemrxiv.org The crystal structure of the 1:1 creatine:citric acid cocrystal (c-CCA) has been solved and analyzed, revealing details about the hydrogen-bonding network and the zwitterionic form of creatine and neutral citric acid within the crystal lattice. smu.educhemrxiv.orgresearchgate.net This mechanochemical approach offers a simple, efficient, and potentially scalable method for preparing this compound cocrystals with improved properties like increased aqueous solubility compared to creatine monohydrate. smu.educhemrxiv.orgautm.net Deep eutectic solvents comprising creatine and citric acid have also been explored, demonstrating unique phase behavior and viscosity properties depending on the molar ratios and water content. rsc.org

Data Table: Endogenous Creatine Biosynthesis Enzymes and Locations

| Enzyme | EC Number | Reaction | Primary Location(s) |

| L-Arginine:Glycine Amidinotransferase | 2.1.4.1 | Arginine + Glycine → Guanidinoacetate + Ornithine | Kidneys, Pancreas frontiersin.orgprotealpes.com |

| Guanidinoacetate N-Methyltransferase | 2.1.1.2 | Guanidinoacetate + S-Adenosyl Methionine → Creatine + S-Adenosylhomocysteine | Liver, Pancreas frontiersin.orgprotealpes.com |

Data Table: Properties of 1:1 Creatine:Citric Acid Cocrystal (c-CCA)

| Property | Value | Notes |

| Stoichiometry | 1:1 (Creatine:Citric Acid) | Confirmed by spectroscopic and thermal analyses. smu.educhemrxiv.org |

| Crystal Structure | Monoclinic, P21/c space group chemrxiv.orgresearchgate.net | Solved and refined from powder X-ray diffraction data. smu.educhemrxiv.orgresearchgate.net |

| Aqueous Solubility (20°C) | 42.1 g/L chemrxiv.org | Significantly improved compared to creatine monohydrate (13.3 g/L). chemrxiv.org |

| Creatine Content | ~40% maxinutrition.combris.ac.uk | Approximate percentage by weight in a 1:1 formulation. |

Biochemical Absorption and Pharmacokinetic Mechanisms of Creatine Citrate

Mechanistic Understanding of Creatine (B1669601) Absorption

The absorption of creatine from the gastrointestinal tract into the bloodstream is a crucial initial step for its subsequent distribution to various tissues, particularly skeletal muscle. This process involves specific transport mechanisms across the intestinal epithelium.

Intestinal Permeation Mechanisms of Creatine and its Salts

Creatine is believed to be actively absorbed from the gastrointestinal tract, potentially in a manner similar to amino acids and peptides. researchgate.netnih.gov The primary transporter responsible for creatine uptake into cells, including intestinal epithelial cells, is the sodium- and chloride-dependent creatine transporter (CrT1, also known as SLC6A8). mdpi.commdpi.com CrT1 is expressed on the apical membrane of intestinal epithelial cells and facilitates the uptake of creatine from the gut lumen. mdpi.com

While transporter-mediated uptake via CrT1 is observed in intestinal membrane preparations, studies using intact intestinal tissue suggest that permeability across the intestinal epithelium might not be solely dependent on this transporter. umanitoba.ca The passage of creatine across the intestinal epithelium appears to be limited, as indicated by in vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption. umanitoba.canih.govmdpi.com Caco-2 cells express CrT1 mRNA, but their highly developed tight junctions likely limit paracellular diffusion, which is another potential route for solute transport across the intestinal barrier. umanitoba.ca Evidence suggests that paracellular diffusion may be the primary mechanism for oral absorption of creatine. umanitoba.ca

Once creatine is taken up by intestinal epithelial cells, a significant portion is thought to be released into the bloodstream via a basolateral transporter, the monocarboxylate transporter 12 (MCT12), which may function as a facilitative creatine transporter. mdpi.com From the blood, creatine is then transported to target tissues like skeletal muscle and the brain via the CrT1 transporter. researchgate.netmdpi.comnih.govwikipedia.org

Influence of Aqueous Solubility on Oral Absorption Characteristics

The aqueous solubility of a compound can significantly influence its oral absorption characteristics. For creatine supplements, improved aqueous solubility is an area of interest for potentially enhancing oral absorption and achieving more efficient dosing. umanitoba.canih.gov Creatine monohydrate (CM) has a relatively low aqueous solubility, typically ranging from 10 to 18 mg/mL at room temperature. nih.govgoogle.comgoogle.com Doses of CM above a few grams are likely administered as a suspension due to this limited solubility. nih.gov

Creatine citrate (B86180) is a salt form of creatine. Tri-creatine citrate contains approximately 65% w/w creatine. nih.gov While dicreatine citrate is reported to be more water-soluble than creatine monohydrate, its aqueous solubility typically ranges from about 10 to 16 mg/mL, similar to that of creatine monohydrate. google.comgoogle.comresearchgate.net This suggests that, despite being a salt form, this compound does not offer a significant advantage in terms of aqueous solubility compared to creatine monohydrate. In contrast, other creatine salts like creatine hydrochloride have shown significantly higher aqueous solubility, which has been associated with predictions of improved oral absorption and pharmacokinetic profiles. nih.govmdpi.comgoogle.comgoogle.com

Studies comparing this compound to creatine monohydrate and creatine pyruvate (B1213749) have explored the impact of different salt forms on oral bioavailability. One study indicated that creatine pyruvate, with higher aqueous solubility than CM, showed a significant increase in oral bioavailability compared to CM. nih.govmdpi.com While this compound is more soluble than CM, it did not show a significantly different peak plasma concentration or area under the curve compared to CM in one study, suggesting similar oral absorption characteristics under the tested conditions. nih.govnih.govresearchgate.net

Comparative Pharmacokinetic Dynamics of this compound

Pharmacokinetic studies examine how a substance is absorbed, distributed, metabolized, and eliminated by the body. Comparing the pharmacokinetic profiles of different creatine forms, including this compound, provides insights into their behavior in vivo.

Plasma Creatine Concentration Profiles Following Ingestion

Following oral ingestion of creatine, plasma creatine concentrations increase, reaching a peak before gradually declining. The specific profile can be influenced by the form of creatine administered. Studies have compared the plasma creatine concentration profiles after the ingestion of isomolar (B1166829) amounts of creatine monohydrate (CrM), tri-creatine citrate (CrC), and creatine pyruvate (CrPyr). wikipedia.orgnih.govnih.govresearchgate.net

In one study involving healthy subjects, the mean plasma creatine concentration curves over an eight-hour period following the ingestion of 4.4 g of creatine in the form of CrM, CrC, or CrPyr were determined. wikipedia.orgnih.govnih.govresearchgate.net While all three forms led to increased plasma creatine levels, creatine pyruvate resulted in higher peak concentrations compared to creatine monohydrate and this compound. nih.govnih.govresearchgate.net The plasma concentration profiles for creatine monohydrate and this compound were not significantly different from each other in this study. nih.govnih.govresearchgate.net

Physiologically based pharmacokinetic (PBPK) modeling has also been used to predict plasma creatine levels following the administration of different creatine salt forms. Simulations comparing creatine monohydrate to this compound, creatine pyruvate, and creatine hydrochloride suggested that this compound could lead to an increase in the area under the curve (AUC) in plasma compared to creatine monohydrate following a large dose. umanitoba.caumanitoba.ca

Analysis of Peak Plasma Concentrations (Cmax) and Area Under the Curve (AUC)

Peak plasma concentration (Cmax) and the area under the curve (AUC) are key pharmacokinetic parameters that reflect the maximum concentration of a substance in the blood and the total exposure to the substance over time, respectively. These parameters are used to assess the extent of absorption and bioavailability.

In a study comparing isomolar doses of creatine monohydrate, tri-creatine citrate, and creatine pyruvate, mean peak plasma creatine concentrations were significantly higher with creatine pyruvate compared to creatine monohydrate and tri-creatine citrate. nih.govnih.govresearchgate.net However, the mean peak concentrations and AUC values were not significantly different between creatine monohydrate and tri-creatine citrate in this study. nih.govnih.govresearchgate.net

Data from this study showed the following mean peak concentrations (Cmax) and AUC values for the different creatine forms:

| Creatine Form | Cmax (µmol/L) | AUC (µmol*h/L) |

| Creatine Monohydrate | 761.9 ± 107.7 | 2384 ± 376.5 |

| Tri-Creatine Citrate | 855.3 ± 165.1 | 2627 ± 506.8 |

| Creatine Pyruvate | 972.2 ± 184.1 | 2985 ± 540.6 |

Data adapted from Jäger et al. nih.govnih.govresearchgate.netmdpi.com

PBPK model simulations, using a large dose (20 g/day ), predicted that the AUC0-∞ in plasma would increase by 24.4% for this compound compared to creatine monohydrate. umanitoba.caumanitoba.ca This suggests that while a single dose study might not show significant differences in AUC between creatine monohydrate and this compound, higher doses or different modeling approaches could indicate improved systemic exposure with the citrate form.

Estimated Velocity Constants of Absorption (ka) and Elimination (kel)

The velocity constants of absorption (ka) and elimination (kel) provide information about the rates at which a substance enters and is removed from the systemic circulation.

In the study comparing creatine monohydrate, tri-creatine citrate, and creatine pyruvate, despite the observed differences in peak plasma concentrations, there was no significant difference detected between the estimated velocity constants of absorption (ka) or elimination (kel) among the three treatments. nih.govnih.govresearchgate.net The authors noted that the ability to detect differences in ka might have been limited by the small number of blood samples collected during the absorption phase. nih.govnih.govresearchgate.net

Dissociation and Stability Dynamics of this compound in Aqueous Solutions

This compound exhibits specific behaviors when dissolved in water, particularly concerning its dissociation and subsequent stability.

Dissociation into Creatine and Citric Acid

When this compound is dissolved in an aqueous solution, it undergoes dissociation, separating into its constituent components: creatine and citric acid. researchgate.netnih.govgoogle.com This dissociation is the basis for this compound serving as a source of creatine. Adding an acidic moiety like citrate to creatine lowers the pH of the water, which can enhance solubility. encyclopedia.pubmdpi.com

Factors Influencing Degradation Kinetics (e.g., pH, Temperature)

The stability of creatine in aqueous solution, including that originating from this compound, is significantly influenced by environmental factors, primarily pH and temperature. Creatine is generally less stable in solution compared to its powder form due to intramolecular cyclization, which leads to its conversion into creatinine (B1669602). encyclopedia.pubmdpi.com

The rate of creatine degradation to creatinine increases as pH decreases and temperature increases. nih.govencyclopedia.pubmdpi.comnih.govexerciseandsportnutritionlab.com For instance, studies have shown that creatine is relatively stable for a few days at a neutral pH (6.5 to 7.5). encyclopedia.pubmdpi.com However, at 25°C, the rate of degradation accelerates with decreasing pH, with reported degradation rates of 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5 after 3 days. encyclopedia.pubmdpi.comnih.govexerciseandsportnutritionlab.com

Conversely, the conversion of creatine to creatinine is significantly reduced or halted at extreme pH levels, specifically below 2.5 or above 12.1. encyclopedia.pubmdpi.comnih.gov At very low pH (<2.5), the amide functional group on the creatine molecule becomes protonated, preventing the intramolecular cyclization. encyclopedia.pubmdpi.comnih.gov At very high pH (>12.1), the deprotonation of the acid group makes intramolecular cyclization more difficult. encyclopedia.pubmdpi.comnih.gov

Temperature also plays a critical role in the degradation kinetics. Higher temperatures generally lead to faster degradation rates of creatine in solution. encyclopedia.pubmdpi.comnih.govexerciseandsportnutritionlab.com Refrigeration has been shown to slow down the degradation of creatine in solution. google.comnih.govresearchgate.net

Some research suggests that creatine salts, including trithis compound, may be less stable in powder form compared to creatine monohydrate when stored at elevated temperatures. mdpi.comnih.govexerciseandsportnutritionlab.com For example, storage of trithis compound at 40°C for 28 days resulted in a notable formation of creatinine, while creatine monohydrate showed no measurable amount under the same conditions. mdpi.comnih.govexerciseandsportnutritionlab.com However, the addition of carbohydrates has been reported to potentially improve the stability of some creatine salts. mdpi.comnih.govexerciseandsportnutritionlab.com In solution, the pH-lowering effect of the citrate moiety in this compound may lead to reduced stability compared to creatine monohydrate in a neutral environment. mdpi.comnih.govexerciseandsportnutritionlab.com

Data on Creatine Degradation at 25°C over 3 Days:

| pH | Creatine Degradation after 3 Days (%) |

| 6.5-7.5 | Relatively stable |

| 5.5 | 4 |

| 4.5 | 12 |

| 3.5 | 21 |

This table illustrates the impact of decreasing pH on creatine degradation in solution at a constant temperature of 25°C. encyclopedia.pubmdpi.comnih.govexerciseandsportnutritionlab.com

Cellular Transport and Intracellular Trafficking of Creatine Species

Creatine (B1669601) Transporter (SLC6A8/CreaT) Mediated Uptake

The primary mechanism for creatine uptake into cells is facilitated by the creatine transporter, also known as CreaT or SLC6A8. This transporter plays a crucial role in maintaining intracellular creatine homeostasis, which is essential for the rapid regeneration of ATP, particularly during periods of high energy expenditure. researchgate.netmdpi.comontosight.ai

Molecular Identification and Expression Patterns of Creatine Transporters

The creatine transporter is encoded by the SLC6A8 gene, located on the X chromosome. mdpi.comwikipedia.orgcincinnatichildrens.orgfrontiersin.org This gene has a coding sequence of 13 exons and gives rise to a protein consisting of 635 amino acids with a molecular mass of approximately 70.5 kDa. mdpi.com SLC6A8 is a member of the solute carrier family 6 (SLC6), a superfamily of proteins that includes transporters for various neurotransmitters and amino acids. mdpi.comebi.ac.ukmdpi.com These transporters typically share a common structure featuring 12 transmembrane domains. mdpi.com

Two CreaT genes, CreaT1 and CreaT2, have been identified. researchgate.netnih.gov While transcription products of the CreaT2 gene are expressed exclusively in the testes, CreaT1 transcripts are found in a variety of tissues. researchgate.netnih.gov Research has confirmed the expression of the CreaT1 protein in several tissues, including neural tissue, cardiac muscle, and skeletal muscle, which are tissues with high energy demands and significant creatine content. researchgate.netmdpi.comebi.ac.uknih.govunil.chnih.gov SLC6A8 is expressed throughout the adult mammalian brain, found in neurons and oligodendrocytes, but generally not detected in astrocytes. unil.ch It is also expressed in microcapillary endothelial cells forming the blood-brain barrier and blood-retina barrier, facilitating creatine supply to these critical areas. unil.chnih.gov High expression levels have also been observed in the placenta and kidney epithelial cells. mdpi.comunil.ch

Studies have also investigated the expression patterns of SLC6A8 in various cancers, with findings indicating upregulation in several cancer types compared to normal tissues. amegroups.cnnih.gov This suggests a potential role for creatine transport in supporting the high energy demands of rapidly proliferating cancer cells. mdpi.commdpi.com

Active Transport Mechanisms Against Concentration Gradients

Creatine is transported into cells against a significant concentration gradient, meaning its intracellular concentration is typically much higher than its extracellular concentration. ontosight.aifrontiersin.orgresearchgate.net This uphill transport requires energy, which is derived from the electrochemical gradients of co-transported ions. The creatine transporter is a sodium- and chloride-dependent symporter. mdpi.comontosight.aiebi.ac.uknih.govnih.govfrontiersin.org This means that the transport of creatine into the cell is coupled to the simultaneous movement of sodium (Na+) and chloride (Cl-) ions down their respective electrochemical gradients. mdpi.comontosight.aiebi.ac.uknih.govnih.govfrontiersin.org

The proposed transport stoichiometry for human CreaT-1 (SLC6A8) is the translocation of two sodium ions and one chloride ion with each molecule of creatine. frontiersin.org This co-transport provides the necessary driving force to move creatine into the cell, even when intracellular creatine concentrations are substantially higher than extracellular levels. ontosight.aifrontiersin.org The process is electrogenic, contributing to the membrane potential. mdpi.com

Substrate Specificity and Saturation Kinetics of Creatine Transporters

The creatine transporter exhibits specificity for its substrate, creatine. nih.gov While it belongs to a family of transporters that handle various neurotransmitters and amino acids, structural features within the transporter, particularly in the substrate-binding site, are believed to determine this specificity. mdpi.comnih.govnih.gov Studies using molecular models have explored the structural determinants of substrate binding in SLC6A8, suggesting that an optimal complementarity between the shape of the binding site and the size of the ligand is crucial for transport. nih.gov

Creatine transport via SLC6A8 follows saturation kinetics, a characteristic of carrier-mediated transport systems. nih.govresearchgate.netphysiology.orgportlandpress.com This means that as the extracellular creatine concentration increases, the rate of transport also increases, but only up to a certain point, beyond which the transporter becomes saturated and the transport rate reaches a maximum velocity (Vmax). nih.govresearchgate.netphysiology.orgportlandpress.com The affinity of the transporter for creatine is represented by the Michaelis-Menten constant (Km), which is the substrate concentration at which the transport rate is half of the Vmax. nih.govresearchgate.netphysiology.orgportlandpress.com

Observed Km values for creatine transport have varied across different studies and experimental systems. For instance, studies in isolated perfused rat hearts reported a Km of 70 ± 13 mM, while studies using cultured cardiomyocytes found a Km of 42 ± 8.92 μM. nih.govphysiology.org In HEK-293 cells expressing the human creatine transporter, an apparent Km of 37.3 ± 6.8 μM was determined. portlandpress.com These variations might be attributed to differences in species, tissue types, or experimental conditions.

Data illustrating creatine transport kinetics:

| Study/System | Km (Creatine) | Vmax | Reference |

| Isolated perfused rat hearts | 70 ± 13 mM | 3.7 ± 0.07 nmol·min⁻¹·g wet wt⁻¹ | nih.govphysiology.org |

| Cultured cardiomyocytes (HL-1) | 42 ± 8.92 μM | 5.75 ± 0.7 nmol/mg protein | physiology.org |

| HEK-293 cells (human CRT-NN) | 37.3 ± 6.8 μM | 467.7 ± 49.2 pmol/mg protein | portlandpress.com |

| Giant sarcolemmal vesicles | 52.4 ± 9.4 μM | 17.3 ± 3.1 pmol·min⁻¹·mg vesicle protein | researchgate.net |

These kinetic parameters provide insights into the efficiency and capacity of the creatine transporter in different cellular contexts.

Regulatory Modulators of Creatine Transporter Activity

The activity of the creatine transporter is subject to various regulatory mechanisms that help fine-tune intracellular creatine levels in response to physiological demands and environmental cues. researchgate.netontosight.ainih.govontosight.ai

Extracellular Substrate Concentrations and Transmembrane Ion Gradients (Na+, Cl-)

Extracellular creatine concentration is a key factor influencing creatine transporter activity. While higher extracellular concentrations generally lead to increased uptake due to saturation kinetics, there is also evidence suggesting that high extracellular creatine levels can, in some cases, lead to a decrease in transporter activity, potentially as a feedback mechanism to prevent excessive intracellular accumulation. mdpi.comresearchgate.net

The transmembrane gradients of sodium (Na+) and chloride (Cl-) ions are critical for driving creatine transport against its concentration gradient. researchgate.netkarger.com The activity of the Na+/Cl--dependent creatine transporter is directly coupled to the movement of these ions. mdpi.comontosight.aiebi.ac.uknih.govnih.govfrontiersin.org Changes in the magnitude of these ion gradients can therefore significantly impact the rate of creatine uptake. For instance, a decrease in the extracellular sodium gradient or chloride gradient would reduce the driving force for creatine transport, potentially leading to decreased uptake. researchgate.netkarger.com

Hormonal and Post-translational Regulation (e.g., Phosphorylation, Glycosylation)

Creatine transporter activity and expression can be influenced by hormonal signals. Certain hormones, such as insulin (B600854) and growth hormone, have been suggested to play a role in regulating creatine metabolism, including transporter activity. ontosight.aiontosight.aicreatineforhealth.com Sex hormones, particularly estrogen and progesterone, have also been shown to influence the expression of enzymes involved in creatine metabolism and its transport, affecting the kinetics and bioavailability of creatine. creatineforhealth.com

Post-translational modifications (PTMs) are crucial regulatory mechanisms that can alter protein function, localization, and stability. researchgate.netnih.govnih.govthermofisher.comaptamergroup.com The creatine transporter, like other SLC transporters, is subject to various PTMs, including phosphorylation and glycosylation. researchgate.netnih.govnih.govontosight.airesearchgate.netnih.govnih.gov

Phosphorylation, the addition of a phosphate (B84403) group, can act as a functional switch, either enhancing or inhibiting transporter activity depending on the specific site of modification and the kinases involved. nih.govontosight.airesearchgate.netnih.gov The creatine transporter has potential phosphorylation sites in its intracellular domains that can be targeted by different protein kinases, such as cAMP-dependent protein kinase (PKA) and Ca2+-dependent protein kinase (PKC). nih.gov Studies have also indicated that protein kinases like SPAK and OSR1 can negatively regulate SLC6A8 activity. karger.com

Glycosylation, the addition of sugar chains, is another important PTM that can affect protein folding, stability, and trafficking to the plasma membrane. researchgate.netnih.govresearchgate.netnih.govnih.govthermofisher.com The creatine transporter has potential N-glycosylation sites, and the extent of glycosylation may vary within cells. researchgate.netnih.gov While the precise functional significance of glycosylation for the creatine transporter is still being investigated, PTMs in general are known to influence transporter kinetics and surface expression. portlandpress.comresearchgate.netnih.gov

Intracellular Distribution and Compartmentalization of Creatine

Creatine plays a vital role in the energy metabolism of cells with high and fluctuating energy demands, such as skeletal muscle, brain, photoreceptor cells, and spermatozoa. publicationslist.orgwikipedia.org The majority of the body's creatine pool, approximately 95%, is stored within skeletal muscle. wikipedia.orgnih.gov Intracellularly, creatine exists in two primary forms: free creatine and phosphocreatine (B42189) (PCr). nih.gov PCr serves as a high-energy phosphate reservoir, crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP), a reaction catalyzed by the enzyme creatine kinase (CK). wikipedia.orgwikipedia.org

The intracellular distribution and compartmentalization of creatine and PCr are intricately linked to the localization of different isoforms of creatine kinase. CK exists as cytosolic and mitochondrial isoforms, strategically positioned within the cell to facilitate efficient energy transfer. publicationslist.orgwikipedia.orgnih.govredalyc.orgpublicationslist.org

Intracellular Compartments and Creatine Localization:

Cytosol: Cytosolic CK isoforms, specifically muscle-type CK (M-CK) and brain-type CK (B-CK), are found in the cytoplasm. publicationslist.orgwikipedia.orgpublicationslist.org A portion of cytosolic M-CK is localized at sites of high ATP utilization, including myofibrils (associated with actomyosin (B1167339) ATPase), the sarcoplasmic reticulum (involved in Ca²⁺-ATPase activity), and the sarcolemma (containing Na⁺-K⁺-ATPase). nih.govphysiology.org This strategic localization allows for the rapid regeneration of ATP from PCr precisely where energy is being consumed during processes like muscle contraction and ion transport. wikipedia.orgnih.gov Research suggests that M-CK can be co-localized with glycolytic enzymes at the I band of sarcomeres. physiology.org

Mitochondria: Mitochondrial CK (Mi-CK) is situated in the intermembrane space of mitochondria. wikipedia.orgresearchgate.netnih.gov This pool of CK is functionally coupled with oxidative phosphorylation, the primary process of ATP synthesis in aerobic respiration. researchgate.netnih.govplos.org Mi-CK facilitates the transfer of a high-energy phosphate from mitochondrially produced ATP to creatine, forming PCr. wikipedia.orgnih.gov This PCr can then be transported out of the mitochondria into the cytosol, effectively shuttling energy to other cellular compartments. researchgate.netnih.gov Studies indicate that sarcomeric mitochondrial CK (ScCKmit), a type of Mi-CK, is concentrated at "energy-transfer" contact sites between the inner and outer mitochondrial membranes and may be associated with the adenine (B156593) nucleotide translocator (ANT) and voltage-dependent anion channel (VDAC). physiology.orgnih.gov

Other Structures: Evidence also suggests the association of CK isoforms with other cellular structures. For example, studies have indicated potential associations of B-CK with membrane structures like synaptic vesicles and mitochondria in brain tissue. nih.gov In spermatozoa, distinct CK isoforms are localized in the flagellar tail and sperm head, supporting energy requirements for motility. publicationslist.org

The Phosphocreatine Circuit:

The compartmentalization of CK isoforms and the mobility of creatine and PCr within the cell form the basis of the "phosphocreatine shuttle" or "circuit" model. wikipedia.orgwikipedia.orgpublicationslist.orgresearchgate.netnih.govresearchgate.netmdpi.com This model describes a system for efficient energy buffering and transport, connecting sites of ATP production (mitochondria and glycolysis in the cytosol) with sites of ATP consumption (myofibrils, ion pumps). PCr, produced in the mitochondria via Mi-CK, diffuses into the cytosol, where cytosolic CK utilizes it to rapidly regenerate ATP at energy-demanding locations. The resulting creatine then diffuses back to the mitochondria to be rephosphorylated. wikipedia.orgpublicationslist.orgresearchgate.netnih.gov This cyclical process helps maintain cellular ATP homeostasis, particularly during periods of high energy turnover. publicationslist.orgresearchgate.net

Intracellular Creatine Concentrations:

The total intracellular creatine concentration (free creatine + PCr) can vary depending on the tissue type and physiological state. In skeletal muscle, the typical total creatine content is around 120 mmol per kilogram of dry muscle mass, with PCr accounting for a larger proportion (approximately 67%) compared to free creatine (approximately 33%). wikipedia.orgnih.gov Research using techniques like ¹H-magnetic resonance spectroscopy has shown variations in total creatine levels between different human skeletal muscles, with some muscles exhibiting higher concentrations than others. physiology.org

Data Table: Representative Intracellular Creatine Distribution in Skeletal Muscle

While precise, universally applicable quantitative data across all cell types and conditions is complex and subject to research variability, the following table illustrates the general distribution of creatine species in typical skeletal muscle based on reported findings:

| Creatine Species | Approximate Intracellular Concentration (mmol/kg dry mass) | Proportion of Total Creatine (%) | Cellular Compartment |

| Total Creatine | 120 | 100 | Primarily skeletal muscle wikipedia.orgnih.gov |

| Phosphocreatine | 80-85 | ~67 | Distributed throughout the cell, linked to CK activity |

| Free Creatine | ~40 | ~33 | Distributed throughout the cell, linked to CK activity |

Note: These values are representative and can vary based on factors such as muscle fiber type, training status, and supplementation. wikipedia.orgnih.gov

Further detailed research findings on the precise localization and dynamics of creatine within specific subcellular compartments often involve advanced techniques such as cell fractionation, immunohistochemistry, and microscopy studies focusing on the associated creatine kinase enzymes and potential creatine transporters within organelles. physiology.orgresearchgate.netoup.comnih.govnih.govphysiology.org

Biochemical and Molecular Mechanisms of Creatine Citrate S Action

Creatine (B1669601) Kinase/Phosphocreatine (B42189) System in Cellular Bioenergetics

The CK/PCr system facilitates the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell wikipedia.orgwikipedia.orgscielo.br. Creatine kinase catalyzes a reversible reaction:

PCr + ADP <=> ATP + Cr

This reaction allows for a readily available pool of high-energy phosphate (B84403) bonds in the form of phosphocreatine, which can be quickly transferred to adenosine diphosphate (B83284) (ADP) to regenerate ATP during periods of increased energy demand wikipedia.orgwikipedia.orgdrinkharlo.comdrugbank.com.

Adenosine Triphosphate (ATP) Resynthesis and Energy Buffering

The rapid resynthesis of ATP from ADP using PCr is a cornerstone of the CK/PCr system's function in energy buffering wikipedia.orgwikipedia.orgtennessee.edunih.govfishersci.cascielo.br. Cellular ATP concentrations are relatively low and can be rapidly depleted during intense activity wikipedia.orgnih.gov. The large intramuscular stores of PCr act as a buffer, preventing a significant drop in ATP levels by providing a phosphate group to ADP wikipedia.orgwikipedia.orgdrinkharlo.comtennessee.edu. This temporal energy buffer is particularly important during the initial seconds of high-intensity exercise, where the ATP-PCr system provides a substantial portion of the energy required researchgate.net.

Research findings highlight the efficiency of this buffering system. For instance, studies have shown that while cellular ATP concentrations may only decrease slightly during intense muscle contraction, PCr levels can drop significantly, underscoring its role in maintaining ATP homeostasis wikipedia.orgscielo.br. The capacity of the CK/PCr system for ATP generation is very high, making it a non-limiting factor in rapid ATP resynthesis wikipedia.org.

Role in Energy Homeostasis and Metabolic Flux

Beyond rapid ATP resynthesis, the CK/PCr system plays a broader role in cellular energy homeostasis and influencing metabolic flux mdpi.comwikipedia.orgtennessee.edunih.govscielo.brnih.govnih.govfrontiersin.org. By buffering ATP levels and the ATP/ADP ratio, the system helps to maintain a favorable energetic environment within the cell wikipedia.orgscielo.brtennessee.eduplos.org. This can influence the rates of other energy-producing pathways, such as glycolysis and oxidative phosphorylation tennessee.edunih.govnih.gov.

The CK/PCr system's influence on metabolic flux is partly attributed to the regulatory effects of inorganic phosphate (Pi), a product of ATP hydrolysis. Elevated Pi levels can stimulate key glycolytic enzymes like glycogen (B147801) phosphorylase and phosphofructokinase nih.gov. Furthermore, the maintenance of a high ATP/ADP ratio by the CK/PCr system can prevent the inhibition of ATP-utilizing enzymes tennessee.edu.

Creatine Phosphate Shuttle Function in Intracellular Energy Transfer

The concept of the creatine phosphate shuttle describes an intracellular energy transfer system that facilitates the movement of high-energy phosphates from sites of ATP production (primarily mitochondria) to sites of ATP utilization (such as myofibrils, sarcoplasmic reticulum, and ion pumps) nih.govscielo.brresearchgate.netnih.govplos.orgwikipedia.orgnih.govresearchgate.netannualreviews.org. This shuttle involves different isoforms of creatine kinase located in specific cellular compartments scielo.brplos.orgwikipedia.org.

Mitochondrial creatine kinase (Mi-CK), located in the intermembrane space of mitochondria, catalyzes the formation of PCr from mitochondrially produced ATP and creatine scielo.brplos.orgwikipedia.orgnih.gov. This PCr then diffuses into the cytosol, where cytosolic creatine kinase (e.g., MM-CK in muscle) catalyzes the transfer of the phosphate group from PCr to ADP, regenerating ATP at the sites where energy is needed scielo.brplos.orgwikipedia.org. The resulting creatine then diffuses back to the mitochondria to be rephosphorylated, completing the cycle wikipedia.org.

This shuttle system is proposed to enhance the efficiency of energy transfer within the cell, overcoming limitations imposed by the relatively slow diffusion of ATP and ADP scielo.brplos.orgwikipedia.org. While the extent of the PCr shuttle's contribution to total energy transport has been debated, it is considered to play a role in sustaining high-energy demands tennessee.eduplos.org.

Interplay with Mitochondrial Function and Oxidative Phosphorylation

Creatine and the CK/PCr system interact closely with mitochondrial function and oxidative phosphorylation tennessee.edunih.govnih.govnih.govfrontiersin.orgphysiology.org. Mitochondrial creatine kinase is functionally coupled to the adenine (B156593) nucleotide translocator (ANT), a protein in the inner mitochondrial membrane that exchanges ATP and ADP between the mitochondrial matrix and the intermembrane space frontiersin.orgnih.govphysiology.org. This coupling allows for the preferential channeling of mitochondrially produced ATP to Mi-CK for PCr synthesis nih.govphysiology.org.

The regeneration of ADP by cytosolic CK at sites of ATP utilization can also serve as a signal that diffuses back to the mitochondria, stimulating oxidative phosphorylation to increase ATP production tennessee.eduannualreviews.org. This feedback mechanism helps to match the rate of ATP production with the rate of ATP utilization tennessee.eduannualreviews.org. Creatine supplementation has been shown to enhance the ability of Mi-CK to shuttle ADP for oxidative phosphorylation and PCr formation, potentially decreasing mitochondrial membrane stress and the production of reactive oxygen species nih.gov.

Modulation of Cellular Processes by Creatine

Beyond its direct role in energy metabolism, creatine can modulate various other cellular processes.

Influence on Glycolysis and Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activity

Creatine's influence on glycolysis is complex and can be both direct and indirect. By increasing PCr levels and enhancing ATP regeneration, creatine can reduce the reliance on anaerobic glycolysis for ATP production, particularly during high-intensity activities nih.gov. Furthermore, PCr itself has been shown to inhibit the activity of key glycolytic enzymes such as phosphofructokinase and pyruvate (B1213749) kinase, while stimulating fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis nih.gov.

The interplay between creatine and adenosine monophosphate-activated protein kinase (AMPK) is also an area of research scielo.brnih.govnih.govdiabetesjournals.orgduke.eduresearchgate.net. AMPK is a crucial energy sensor that regulates cellular energy homeostasis by modulating metabolic pathways, including glucose uptake and fatty acid oxidation nih.govnih.govduke.edu. While some evidence suggests that changes in the PCr/creatine ratio might influence AMPK activity, with high PCr potentially inhibiting AMPK and free creatine antagonizing this inhibition, other studies have not consistently supported a direct link between creatine supplementation and increased AMPK phosphorylation nih.govdiabetesjournals.org. However, some research indicates that creatine supplementation can increase glucose oxidation and AMPK phosphorylation in certain cell types nih.govresearchgate.net. The exact mechanisms by which creatine might modulate AMPK activity require further investigation nih.gov.

Effects on Cytoskeletal Dynamics and Cellular Integrity

Cellular integrity and the dynamic nature of the cytoskeleton are highly energy-dependent processes. The cytoskeleton, composed of protein filaments like actin, microtubules, and intermediate filaments, is essential for maintaining cell shape, mechanical strength, cell division, and intracellular transport royalsocietypublishing.org. These functions require a constant supply of ATP.

The creatine kinase/phosphocreatine system, by maintaining cellular ATP levels and facilitating energy transfer, indirectly supports the energy requirements of cytoskeletal dynamics and the maintenance of cellular integrity nih.govroyalsocietypublishing.org. The interaction between cytoskeletal proteins and mitochondria is known to modulate cellular energy metabolism, and abnormalities in the cytoskeleton can impair mitochondrial respiration and potentially lead to cellular damage and activation of apoptotic pathways nih.govroyalsocietypublishing.org. While creatine, through its role in energy buffering, can help mitigate the effects of energy depletion that might compromise cytoskeletal integrity, specific research findings detailing the direct effects of creatine citrate (B86180) on cytoskeletal components or cellular integrity were not prominently featured in the provided search results. The influence is understood primarily through the general mechanism of creatine in supporting cellular energetics.

Mechanisms of Cell Survival, Growth, Proliferation, and Differentiation

The CK/PCr system is considered physiologically essential for fundamental cellular processes including cell survival, growth, proliferation, differentiation, and migration nih.gov. This is largely due to its capacity to provide rapid, local, and temporal support for energy- and mechanical-dependent cellular activities nih.gov. The availability of readily accessible high-energy phosphate in the form of PCr is critical for meeting the fluctuating energy demands associated with cell division, synthesis of cellular components during growth, and the energy-intensive processes involved in cellular differentiation and survival pathways researchgate.netresearchgate.net.

Research on creatine in general has indicated potential roles beyond energy provision, including possible involvement in signaling pathways that regulate growth and differentiation. For instance, pathways such as JAK/STAT, MAPKs, and PI3K/Akt have been suggested as potential mediators of creatine's effects on growth factors and cytokines, and a role in neuronal differentiation and maturation has been hypothesized researchgate.net. MAPKs are known to play key roles in cell survival, proliferation, and differentiation researchgate.net. Studies on primary osteoblast-like cells have shown that creatine supplementation can stimulate metabolic activity, differentiation, and mineralization in vitro researchgate.net.

While these findings highlight the broader influence of creatine on cellular fate processes, specific detailed research findings or data tables explicitly demonstrating the unique mechanisms by which creatine citrate influences cell survival, growth, proliferation, or differentiation were not extensively available in the provided search results. The effects are primarily understood through the established roles of creatine and the CK/PCr system in cellular bioenergetics and signaling.

Advanced Analytical Methodologies for Creatine Citrate Research

Chromatographic Techniques for Compound Quantification

Chromatographic techniques are widely employed for the separation and quantification of creatine (B1669601), creatinine (B1669602), and related compounds in various samples, including raw materials, formulations, and biological fluids.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Creatine and Creatinine

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for the analysis of creatine and its degradation product, creatinine. This technique allows for the separation and quantification of these polar compounds. A simple and sensitive LC method with UV detection has been developed for the simultaneous determination of creatine and creatinine in various creatine supplement formulations. researchgate.netnih.govresearchgate.net This method utilized a C-18 column with a mobile phase of 0.045 M ammonium (B1175870) sulfate (B86663) in water, monitoring effluents at 205 nm. researchgate.netnih.govresearchgate.net The method demonstrated linearity over a concentration range of 1–100 µg/mL for creatine and 2–100 µg/mL for creatinine. researchgate.netnih.govresearchgate.net Precision, assessed by relative standard deviations (RSD), was within 1.0–4.6% for within-day and 2.2–4.7% for day-to-day precision for creatine, and 1.7–4.4% and 2.3–5.4% for creatinine, respectively. researchgate.netnih.govresearchgate.net The accuracy RSD for creatine was in the range of 2.4–4.7%, and for creatinine, it was 2.4–4.8%. researchgate.netnih.govresearchgate.net Another reversed-phase HPLC method with UV detection at 210 nm has been described for the analysis of creatine and creatinine using a Primesep 200 mixed-mode stationary phase column. sielc.comsielc.com This method employs an isocratic mobile phase of water, acetonitrile, and phosphoric acid. sielc.com

Table 1: HPLC-UV Method Parameters for Creatine and Creatinine Analysis

| Parameter | Value |

| Detection Wavelength | 205 nm or 210 nm researchgate.netnih.govresearchgate.netsielc.comsielc.com |

| Column Type | C-18 or Primesep 200 researchgate.netnih.govresearchgate.netsielc.comsielc.com |

| Mobile Phase | 0.045 M ammonium sulfate in water or MeCN/H2O/Phosphoric Acid researchgate.netnih.govresearchgate.netsielc.com |

| Flow Rate | 0.75 mL/min or 1.0 mL/min researchgate.netnih.govresearchgate.netsielc.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the profiling and quantification of metabolites, including creatine and its related compounds, offering high sensitivity and specificity. LC-MS/MS methods have been developed for the simultaneous quantification of guanidinoacetate (GAA) and creatine in biological fluids such as urine and plasma. researchgate.net This technique is particularly valuable for the biochemical detection of creatine deficiency syndromes (CDS), which rely on the determination of GAA and creatine levels. researchgate.net LC-MS/MS offers advantages such as simpler sample preparation, faster analysis, and the ability to simultaneously determine creatinine. mdpi.com Compared to GC/MS, LC-MS/MS can provide lower detection limits and higher selectivity. nih.gov A validated LC-MS/MS method for serum creatinine analysis demonstrated a lower limit of quantification of 4.4 µmol/L and a total imprecision of 1.15%-3.84%. researchgate.net

Spectroscopic and Imaging Approaches

Spectroscopic and imaging techniques provide valuable information about the chemical structure, composition, and spatial distribution of creatine citrate (B86180) and its formulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vitro and In Vivo Analysis of Creatine Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used for both in vitro and in vivo analysis of creatine and its metabolites. 1H NMR spectroscopy can be used to identify and quantify creatine, creatinine, and other related compounds based on their characteristic chemical shifts. nih.gov For instance, in a study examining the in vitro response of creatine ethyl ester in human plasma, 1H-NMR analysis was used to determine the species present in solution by utilizing the diagnostic chemical shift of the methylene (B1212753) signal, identifying creatine and creatinine. nih.gov NMR spectroscopy has also been used to study the aqueous solubility of creatine cocrystals, including formulations with citric acid. smu.educhemrxiv.org In vivo NMR spectroscopy, particularly 31P-MRS, is a well-established method for measuring energy metabolism and quantifying phosphate-containing molecules like phosphocreatine (B42189) (PCr) and adenosine (B11128) triphosphate (ATP) in living systems. biorxiv.org While in vivo MRS offers lower resolution compared to in vitro methods, it provides valuable insights into metabolic processes in intact tissues. mdpi.com

Near-Infrared (NIR) Spectroscopy and Hyperspectral Imaging for Formulation Quality Assessment

Near-Infrared (NIR) spectroscopy and hyperspectral imaging (HSI) are rapid and non-destructive techniques that can be applied for the quality assessment of creatine formulations. These techniques utilize the NIR region of the electromagnetic spectrum to obtain spectral information about the sample. mdpi.com NIR spectroscopy has been successfully applied to distinguish different types of sports supplements, including creatine. icm.edu.pl Hyperspectral imaging combines spatial information with spectral data, providing a chemical "image" of the sample and allowing for the identification or mapping of the spatial distribution of components. mdpi.com A study assessing the quality of creatine monohydrate using portable NIR spectroscopy and benchtop HSI demonstrated the potential of these techniques for rapid and cost-effective quality assessment. researchgate.netrsc.org By combining NIR-HSI data fusion with multi-model fusion, the root mean square error (RMSE) for creatine quantification was reduced to 0.18. researchgate.net

Dissolution and Stability Testing of Creatine Citrate Formulations

Dissolution and stability testing are critical for evaluating the performance and shelf life of this compound formulations. Dissolution studies assess the rate and extent to which the compound dissolves in a specific medium, which can impact its bioavailability. Intrinsic dissolution studies have been performed for di-creatine citrate, creatine, and creatine monohydrate, showing that di-creatine citrate had a higher intrinsic dissolution rate compared to creatine and creatine monohydrate. researchgate.netresearchgate.netresearchgate.net

Table 2: Intrinsic Dissolution Rates

| Compound | Intrinsic Dissolution Rate (mg·cm⁻²·min⁻¹) |

| Di-creatine citrate | 7.61 researchgate.netresearchgate.net |

| Creatine | 6.92 researchgate.netresearchgate.net |

| Creatine monohydrate | 5.18 researchgate.netresearchgate.net |

Stability testing evaluates how the quality of a pharmaceutical product varies with time under the influence of environmental factors such as temperature and humidity. Studies on the stability of di-creatine citrate in aqueous solution have shown that it dissociates to creatine and citric acid, and creatine can subsequently convert to creatinine. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov The degradation of creatine in solution is influenced by pH and temperature. mdpi.com For example, significant degradation of creatine was observed in solutions prepared from effervescent formulations containing di-creatine citrate, with higher degradation rates at room temperature compared to refrigerated conditions. researchgate.netnih.govscribd.com Crystallization of creatine monohydrate has been observed in refrigerated solutions of di-creatine citrate. researchgate.netresearchgate.netnih.govscribd.com

Table 3: Creatine Degradation in Solution (Example Data)

| Storage Condition | Time Period | Approximate Creatine Degradation |

| Room Temperature (25°C) | 45 days | 90% researchgate.netnih.govscribd.com |

| Refrigerated (4°C) | 45 days | 80% researchgate.netnih.govscribd.com |

Determination of Aqueous Solubility and Dissolution Rate Constants

The aqueous solubility of this compound has been a subject of analytical investigation to understand its behavior in solution. Research indicates that this compound exhibits higher water solubility compared to creatine monohydrate researchgate.netnih.govresearchgate.netmorressier.com. For instance, a saturated solution of trithis compound in water at 20°C has a reported solubility of 29 g/L and results in a pH of 3.2 nih.govencyclopedia.pubexerciseandsportnutritionlab.comnih.gov. When normalized by the relative amount of creatine content per molecule, this compound demonstrates a 1.55-fold better solubility than creatine monohydrate at 20°C nih.govexerciseandsportnutritionlab.com.

Analytical methods have also been employed to determine the intrinsic dissolution rate constants of this compound. Studies comparing di-creatine citrate, creatine, and creatine monohydrate have shown that di-creatine citrate possesses a higher intrinsic dissolution rate constant researchgate.netresearchgate.netscribd.com. The intrinsic dissolution rate for di-creatine citrate was found to be 7.61 mg.cm⁻².min⁻¹ researchgate.netscribd.com. This suggests that this compound dissolves more rapidly in aqueous media under controlled conditions compared to creatine and creatine monohydrate.

| Compound | Temperature (°C) | Solubility (g/L) | pH of Saturated Solution | Intrinsic Dissolution Rate (mg.cm⁻².min⁻¹) |

| Creatine Monohydrate | 20 | 14 | 7 | 5.18 researchgate.netscribd.com |

| This compound | 20 | 29 | 3.2 nih.govencyclopedia.pubexerciseandsportnutritionlab.comnih.gov | - |

| Di-creatine Citrate | - | - | - | 7.61 researchgate.netscribd.com |

| Creatine | - | - | - | 6.92 researchgate.netscribd.com |

Note: Solubility data for Creatine Monohydrate at 20°C is included for comparison nih.govencyclopedia.pubexerciseandsportnutritionlab.com. pH and intrinsic dissolution rate data are specific to the cited studies.

Assessment of Degradation Kinetics and Influencing Factors

Analytical investigations into the stability of this compound in aqueous solutions reveal that it dissociates into creatine and citric acid researchgate.net. Creatine itself is known to be unstable in aqueous solutions, undergoing intramolecular cyclization to form creatinine nih.govmdpi.comeurofinsus.comgoogle.com. The rate of this degradation is significantly influenced by both pH and temperature nih.govmdpi.comeurofinsus.com. Lower pH values and higher temperatures generally accelerate the degradation process nih.govmdpi.comeurofinsus.com.

Creatine salts, including this compound, tend to be less stable in solution compared to creatine monohydrate. This is attributed to the pH-lowering effect of the acidic component, such as citric acid in this compound, which creates an environment conducive to creatine degradation nih.govexerciseandsportnutritionlab.commdpi.comaesan.gob.es. For instance, storing tri-creatine citrate at 40°C for 28 days resulted in the formation of 770 ppm of creatinine nih.govexerciseandsportnutritionlab.commdpi.com.

A study investigating the stability of solutions prepared from effervescent formulations containing di-creatine citrate observed significant degradation over time. Ninety percent creatine degradation was recorded within 45 days for samples stored at room temperature (25°C), while 80% degradation occurred under refrigerated conditions (4°C) during the same period researchgate.netnih.gov. The pH of the room temperature samples in this study also increased from 3.6 to 4.5 over the storage period researchgate.netnih.gov.

The degradation of creatine in water at 25°C has been shown to follow first-order kinetics, with a reported rate constant of 0.0263 per day researchgate.net.

Furthermore, the dissociation of this compound in solution and the lower solubility of the resulting creatine monohydrate can lead to the crystallization of creatine monohydrate, particularly at refrigerated temperatures and higher concentrations researchgate.netnih.govresearchgate.net.

Interestingly, the presence of carbohydrates has been reported to enhance the stability of some creatine salts in solution nih.govmdpi.comaesan.gob.es.

| Storage Condition | Time Period (days) | Observed Creatine Degradation (%) | Initial pH | Final pH |

| Room Temperature (25°C) | 45 | 90 researchgate.netnih.gov | 3.6 researchgate.net | 4.5 researchgate.net |

| Refrigerated (4°C) | 45 | 80 researchgate.netnih.gov | - | - |

| Elevated Temperature (40°C) | 28 | Formation of 770 ppm Creatinine nih.govexerciseandsportnutritionlab.commdpi.com | - | - |

Note: Degradation data is based on specific studies and may vary depending on the initial concentration and formulation.

Comparative Mechanistic Investigations of Creatine Citrate with Alternative Creatine Compounds

Comparative Bioavailability and Pharmacokinetic Studies

The bioavailability and pharmacokinetic profile of a creatine (B1669601) compound are critical determinants of its subsequent physiological efficacy. These parameters, which include the rate and extent of absorption into the bloodstream, are influenced by the specific form of creatine administered.

Creatine monohydrate is often considered the benchmark for creatine supplementation due to its extensive research history, established high bioavailability, and stability. nih.gov Studies comparing creatine citrate (B86180) to creatine monohydrate have investigated whether the attachment of a citrate molecule alters its absorption kinetics.

While the bioavailability is similar, it is important to note the difference in creatine content by weight. Creatine monohydrate contains approximately 87.9% creatine, whereas creatine citrate has a lower creatine content by weight. nih.gov

Table 1: Pharmacokinetic Comparison of this compound (CrC) vs. Creatine Monohydrate (CrM) Data sourced from a study involving single isomolar (B1166829) doses of 4.4g of creatine.

| Pharmacokinetic Parameter | This compound (CrC) | Creatine Monohydrate (CrM) | Statistical Significance |

| Mean Peak Concentration | Not Significantly Different | Not Significantly Different | p > 0.05 |

| Area Under the Curve (AUC) | Not Significantly Different | Not Significantly Different | p > 0.05 |

The landscape of creatine supplementation includes various salt forms, each purported to offer advantages over traditional monohydrate. Comparative studies have sought to elucidate these differences.

Creatine Pyruvate (B1213749): Research comparing tri-creatine citrate (CrC) to creatine pyruvate (CrPyr) has shown notable differences in absorption kinetics. nih.gov In a study where subjects ingested isomolar amounts of creatine from each compound, CrPyr resulted in significantly higher mean peak plasma concentrations (17% higher) and a larger area under the curve (14% higher) compared to CrC. nih.govresearchgate.net Despite the higher plasma concentrations achieved with CrPyr, the study did not detect significant differences in the estimated velocity constants of absorption (ka) or elimination (kel) among CrPyr, CrC, and CrM. nih.govresearchgate.net Another study also noted that four weeks of intake of both creatine pyruvate and this compound led to significant increases in mean power during high-intensity exercise. nih.govnih.gov

Creatine Hydrochloride (HCl): Creatine HCl is marketed for its high water solubility, which is 38 times greater than that of creatine monohydrate. healthline.comathsport.co This increased solubility is theorized to potentially allow for lower doses and reduce gastrointestinal issues. healthline.comgnc.com However, there is a lack of published human experiments directly comparing the pharmacokinetics of this compound with creatine HCl. healthline.com An in-silico simulation using a physiology-based pharmacokinetic (PBPK) model predicted how different creatine salts might affect plasma and tissue levels. The model suggested that following a large dose, the area under the curve (AUC) in plasma would increase by 24.4% for this compound, 52.1% for creatine pyruvate, and 56.3% for creatine hydrochloride when compared to creatine monohydrate. umanitoba.caumanitoba.ca This simulation suggests that while this compound may have slightly higher bioavailability than the monohydrate form, other salts like pyruvate and hydrochloride could be absorbed to an even greater extent. umanitoba.caumanitoba.ca

Table 2: Comparative Plasma AUC Increases for Creatine Salts vs. Creatine Monohydrate (In-Silico Simulation)

| Creatine Compound | Predicted Increase in Plasma AUC (0-∞) vs. CM |

| This compound (CrC) | +24.4% |

| Creatine Pyruvate (CrPyr) | +52.1% |

| Creatine Hydrochloride (CHCl) | +56.3% |

Comparative Stability Profiles in Solution and Solid State

The stability of creatine compounds is a crucial factor, as degradation into the waste product creatinine (B1669602) renders it biologically ineffective. Stability is influenced by the physical state (solid vs. solution), pH, and temperature. nih.gov

In the solid state, creatine monohydrate demonstrates high stability, showing no signs of degradation even after years at room temperature or elevated temperatures (40°C). nih.gov Creatine salts are also generally stable in powdered form. researchgate.net For instance, trithis compound shows some degradation at elevated temperatures, with creatinine levels reaching 770 ppm after 28 days at 40°C. nih.gov Thermal analyses of di-creatine citrate in its solid state confirmed no conversion to creatine under various humidity conditions. researchgate.net

In contrast, creatine is inherently less stable in aqueous solutions. nih.gov The rate of its degradation to creatinine is accelerated by lower pH levels and higher temperatures. nih.govnih.gov For example, at a neutral pH of 7.5 or 6.5, creatine is relatively stable, but as the pH drops, degradation increases significantly. After three days at 25°C, creatine degrades by 4% at pH 5.5, 12% at pH 4.5, and 21% at pH 3.5. nih.gov

Since creatine salts like this compound lower the pH of a solution, they are not expected to have greater stability in solution compared to creatine monohydrate in the same environment. nih.govnih.gov A study on an effervescent formulation containing di-creatine citrate found that it dissociates to creatine in an aqueous solution. nih.govcreighton.eduresearchgate.net Over a 45-day period, this resulted in 90% creatine degradation at room temperature and 80% under refrigerated conditions. nih.govcreighton.eduresearchgate.net Under refrigerated conditions, the creatine monohydrate formed during dissociation eventually crystallized out of the solution due to its lower solubility. nih.govcreighton.edu

Table 3: Creatine Degradation in Solution at 25°C over 3 Days

| pH Level | Percentage of Creatine Degraded |

| 5.5 | 4% |

| 4.5 | 12% |

| 3.5 | 21% |

Theoretical Considerations for Synergistic Biochemical Interactions of the Citrate Moiety

The selection of a specific salt form for creatine, such as citrate, is not arbitrary and may be based on the potential for the anionic component (the moiety) to exert its own biological effects that could complement those of creatine.

Citrate is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), which is the central metabolic pathway for the aerobic production of adenosine (B11128) triphosphate (ATP) in the mitochondria. wikipedia.org Theoretically, by providing an exogenous source of citrate, this compound could potentially enhance the metabolic flux through the Krebs cycle. This could lead to a synergistic effect where creatine provides a rapid phosphate (B84403) shuttle for ATP regeneration via the phosphocreatine (B42189) system, while the citrate moiety supports sustained, aerobic ATP production. nih.govnih.gov

Some research suggests that citrate supplementation on its own may enhance performance in intense exercise where aerobic metabolism plays a significant role. nih.gov Therefore, combining creatine with citrate could offer a dual benefit: supporting both the anaerobic phosphagen system and the aerobic citric acid cycle. This theoretical synergy might be particularly relevant for activities that involve repeated bouts of high-intensity effort with short recovery periods, where both energy systems are heavily taxed. nih.gov

Emerging Research Paradigms and Future Directions in Creatine Citrate Biology

Integrated Systems Biology Approaches to Creatine (B1669601) Metabolism

A systems biology approach endeavors to understand biological phenomena by considering the interconnected network of all their components rather than focusing on individual parts in isolation. researchgate.net This perspective is crucial for comprehending the multifaceted role of creatine, as its metabolism is deeply integrated with numerous cellular processes. The creatine kinase (CK)/phosphocreatine (B42189) (PCr) system does not operate in a vacuum; it is a dynamic biosensor involved in chemo-mechanical energy transduction. researchgate.net

This integrated system is hierarchically organized and connects sites of ATP production, such as glycolysis and mitochondrial oxidative phosphorylation, with sites of high ATP consumption. researchgate.netnih.gov A systems-level view reveals that the creatine kinase system coordinates with a complex network of other proteins and pathways. researchgate.net Dysregulation in this intricate network can contribute to a wide range of diseases, highlighting the need for a holistic understanding. researchgate.netnih.gov

Convergent functional genomics analysis, a systems biology tool, has been used to identify biological regulators and top-ranked pathways that mediate the effects of creatine supplementation. exerciseandsportnutritionlab.com This type of analysis provides a broader understanding of the 35 differentially expressed genes influenced by creatine, offering meaningful information for future research into its benefits in health and disease. exerciseandsportnutritionlab.com

Table 1: Key Interacting Components in the Creatine Metabolism Network

| Interacting System/Protein | Role in Integration with Creatine Metabolism | Reference |

| Glycolytic Phosphotransfer System | Coordinates with the CK/PCr system for rapid ATP regeneration. | researchgate.net |

| Adenylate Kinase (AK) | Works alongside the CK system to buffer cellular adenine (B156593) nucleotide levels. | researchgate.net |

| Adenosine (B11128) Nucleotide Translocase (ANT) | Tightly coupled with mitochondrial CK for efficient export of ATP from mitochondria. | researchgate.netnih.gov |

| Voltage-Dependent Anion Channel (VDAC) | Facilitates the movement of metabolites, including creatine and phosphocreatine, across the outer mitochondrial membrane. | researchgate.net |

| Myosin- and Sarcoplasmic-ATPases | Major sites of ATP utilization that are directly supplied with ATP regenerated by the CK system. | researchgate.net |

Elucidation of Novel Regulatory Mechanisms of Creatine Homeostasis

Cellular creatine homeostasis is a tightly regulated process involving synthesis, transport, and degradation. The number of sodium-dependent creatine transporters (CRT, also known as SLC6A8) on the cell membrane is a critical regulatory point. elsevierpure.commdpi.com Cells can adjust the number of these transporters in response to changes in extracellular creatine concentrations and their state of differentiation, thereby directly controlling their intracellular creatine stores. elsevierpure.com

Research suggests the existence of other complex control pathways. For instance, a dramatic increase in creatine transport activity is observed during the differentiation of myoblasts and monocytes. elsevierpure.com Furthermore, some studies propose that creatine itself can induce the expression of a protein that functionally inactivates the creatine transporters, representing another layer of feedback regulation. semanticscholar.org A convergent functional genomics analysis has cautiously suggested the existence of two dose-response functional pathways—one driven by kinases and the other by the ubiquitin system—for the regulation of creatine uptake. exerciseandsportnutritionlab.com

Advanced Computational Modeling and Simulation for Creatine Dynamics

Understanding the intricate and rapid dynamics of the creatine kinase system at a molecular level presents significant challenges for purely experimental methods. diva-portal.org Advanced computational modeling and molecular dynamics (MD) simulations are powerful tools for overcoming these challenges, providing insights into protein flexibility, conformational changes, and interactions at an atomic scale. diva-portal.orgeinsteinmed.edu

Researchers have developed coarse-grained (CG) models to simulate the molecular dynamics of the mitochondrial creatine kinase (MtCK) system. nih.govnih.gov These models, which can include MtCK, the transmembrane adenine nucleotide translocase (ANT), and a mitochondrial membrane patch, allow for simulations over longer timescales than traditional all-atom models. nih.gov Such simulations have been used to study the binding of MtCK to the mitochondrial membrane, demonstrating the stabilizing effect of cardiolipin (B10847521) and predicting which parts of the MtCK protein sequence interact with the membrane. nih.gov These validated computational models serve as a foundational basis for further studies into the precise mechanisms of energy transfer between MtCK and ANT. nih.govnih.gov

Exploration of Non-Canonical Roles of Creatine and Creatine Citrate (B86180) in Diverse Cellular Systems

Beyond its canonical function as a temporal and spatial energy buffer, creatine is emerging as a molecule with diverse, or "non-canonical," cellular roles. nih.govexerciseandsportnutritionlab.com These pleiotropic effects are linked to various physiological processes and disease states. physiology.org

Studies have revealed that creatine metabolism plays a complex and sometimes contradictory role in cancer biology. nih.govresearchgate.net On one hand, it can support cancer cell growth by providing a rapid energy source and activating pro-survival signaling pathways. nih.govresearchgate.net Conversely, creatine can also enhance the activity of anti-tumor CD8+ T-cells and, in some contexts, induce tumor apoptosis, contributing to anti-tumor immunity. nih.govresearchgate.net

Creatine also exhibits protective effects against apoptosis (programmed cell death) from other insults. It has been shown to inhibit mitochondrial permeability transition, a key event in the initiation of apoptosis, and may also act as an antioxidant, reducing the formation of reactive oxygen species (ROS). nih.govnih.gov While research often focuses on the creatine molecule, the citrate component of creatine citrate is itself a key metabolic intermediate. Citrate, exported from the mitochondria, is a precursor for cytoplasmic acetyl-CoA and plays roles in lipogenesis and can influence cell motility and signaling. nih.gov A recently identified "non-canonical" tricarboxylic acid (TCA) cycle, which relies on citrate exported to the cytoplasm, has been shown to be critical for changes in cell state, such as the exit from pluripotency in embryonic stem cells. researchgate.net The interplay between the creatine and citrate components in specific cellular contexts remains an area for future exploration.

Identification of Specific Molecular Targets and Signaling Pathways for Creatine's Actions

The biological effects of creatine are mediated through the modulation of specific molecular targets and intracellular signaling pathways. The activation of these pathways can influence a wide range of cellular processes, including protein synthesis, cell differentiation, and adaptation to stress.

One of the most well-documented pathways influenced by creatine is the IGF-I/PI3K/Akt signaling cascade, which plays a central role in regulating muscle growth. scielo.org.coresearchgate.net This pathway often converges on the mammalian target of rapamycin (B549165) (mTOR), a master regulator of protein synthesis. scielo.org.coresearchgate.net Studies have shown that creatine can enhance the phosphorylation of key downstream targets of mTOR, such as S6 kinase (S6K1), promoting translation initiation and elongation. scielo.org.co

Under normal energy conditions, creatine supplementation has been found to stimulate protein synthesis via the mTOR/P70S6K pathway. physiology.org However, under starvation conditions, its primary effect shifts to inhibiting protein breakdown by suppressing the ubiquitin-proteasome pathway, notably by downregulating the expression of Atrogin1 and myostatin. physiology.org Creatine also enhances the differentiation of myogenic cells by activating both the p38 mitogen-activated protein kinase (MAPK) and the Akt/PKB pathways. physiology.org

Table 2: Key Signaling Pathways Modulated by Creatine

| Pathway | Key Proteins/Targets | Cellular Outcome | Reference |

| IGF-I / PI3K / Akt | IGF-I, PI3K, Akt/PKB | Promotes muscle hypertrophy and cell survival. | scielo.org.coresearchgate.netphysiology.org |

| mTOR Signaling | mTOR, S6K1 (p70s6k), 4E-BP1 | Increases protein synthesis and cell growth. | scielo.org.coresearchgate.netphysiology.org |

| MAPK Signaling | p38, Ras | Regulates cell differentiation, remodeling, and recovery. | researchgate.netphysiology.org |

| Ubiquitin-Proteasome System | Atrogin1, Myostatin (MSTN) | Inhibition of this pathway reduces muscle protein degradation. | physiology.org |

| AMPK Signaling | AMPK | Creatine may inhibit AMPK, which in turn allows for mTOR activation. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products